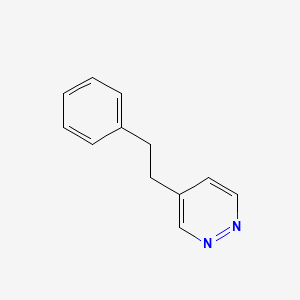
4-(2-Phenylethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylethyl)pyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atomsPyridazine derivatives have been extensively studied due to their diverse biological activities and unique chemical properties .
Preparation Methods
The synthesis of 4-(2-Phenylethyl)pyridazine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylhydrazine with a suitable dicarbonyl compound under acidic conditions. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the pyridazine ring .
Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, copper-catalyzed cyclizations of β,γ-unsaturated hydrazones have been reported to efficiently produce pyridazine derivatives under mild conditions .
Chemical Reactions Analysis
4-(2-Phenylethyl)pyridazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridazinone derivatives, while reduction produces dihydropyridazine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)pyridazine and its derivatives often involves interaction with specific molecular targets and pathways. For example, some pyridazine derivatives exhibit antihypertensive activity by inhibiting calcium ion influx, which is essential for platelet aggregation . Additionally, these compounds may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-(2-Phenylethyl)pyridazine can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine and relugolix . These compounds share a common pyridazine core but differ in their substituents and specific biological activities.
Similar compounds include:
Pyridazinone: Known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer.
Properties
CAS No. |
50901-49-0 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(2-phenylethyl)pyridazine |
InChI |
InChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-14-10-12/h1-5,8-10H,6-7H2 |
InChI Key |
FZFILHQQMYARJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CN=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




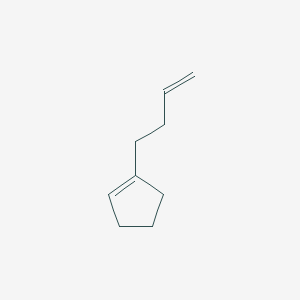
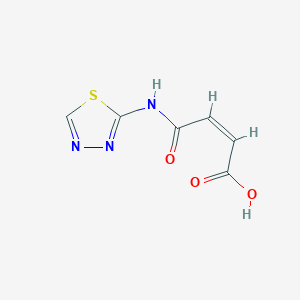

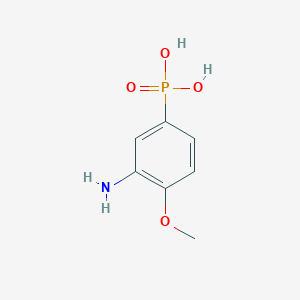
![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)

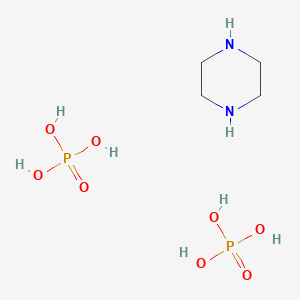
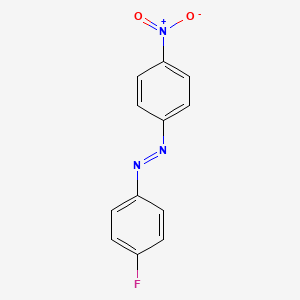


![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
